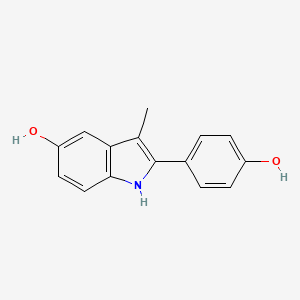
2-Ethoxyoxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyoxirane, also known as 2-ethyloxirane, is an organic compound with the molecular formula C₄H₈O₂. It is a member of the oxirane family, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by its high reactivity due to the ring strain in the three-membered ring structure. It is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethoxyoxirane can be synthesized through several methods, including:
Epoxidation of Alkenes: One common method involves the epoxidation of 2-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide.
Halohydrin Cyclization: Another method involves the formation of a halohydrin intermediate from 2-butene, followed by cyclization to form the oxirane ring. This process often uses reagents like hypochlorous acid or hypobromous acid.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic oxidation of ethylene using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Ethoxyoxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, this compound readily undergoes ring-opening reactions with nucleophiles. These reactions can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated products. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.
Substitution Reactions: this compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Oxidizing Agents: Peracids and other oxidizing agents are used for epoxidation and oxidation reactions.
Reducing Agents: Hydrogen gas and metal catalysts are commonly used for reduction reactions.
Major Products Formed
Diols: Formed through the oxidation of this compound.
Alcohols: Produced via reduction or nucleophilic ring-opening reactions.
Substituted Oxiranes: Result from substitution reactions.
科学的研究の応用
2-Ethoxyoxirane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
作用機序
The mechanism of action of 2-ethoxyoxirane involves its high reactivity due to the ring strain in the three-membered oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to various biochemical effects.
類似化合物との比較
2-Ethoxyoxirane can be compared with other similar compounds, such as:
Ethylene Oxide: A simpler oxirane with only two carbon atoms. It is less complex but also highly reactive.
Propylene Oxide: Another oxirane with three carbon atoms. It is similar in reactivity but has different physical properties.
Butylene Oxide: A four-carbon oxirane like this compound but with different substituents. It has similar reactivity but different applications.
Uniqueness
This compound is unique due to its ethoxy substituent, which imparts different chemical and physical properties compared to other oxiranes. This makes it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
53332-61-9 |
|---|---|
分子式 |
C₄H₈O₂ |
分子量 |
88.11 |
同義語 |
Ethyl Vinyl Ether Oxide; Ethoxyoxirane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




